molecular formula C13H25N3O B11797817 N-(2-Morpholinoethyl)cyclohexanecarboximidamide

N-(2-Morpholinoethyl)cyclohexanecarboximidamide

Cat. No.: B11797817
M. Wt: 239.36 g/mol
InChI Key: ZTHKUKDGLHKBAL-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)cyclohexanecarboximidamide: is a chemical compound with the molecular formula C14H26N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholino group and a cyclohexane ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoethyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 2-morpholinoethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: N-(2-Morpholinoethyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(2-Morpholinoethyl)cyclohexanecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
  • N-Hydroxysuccinimide

Comparison: N-(2-Morpholinoethyl)cyclohexanecarboximidamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in certain applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

N'-(2-morpholin-4-ylethyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H25N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15)

InChI Key

ZTHKUKDGLHKBAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NCCN2CCOCC2)N

Origin of Product

United States

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